

Physical and chemical properties of 2-(4-Oxopiperidin-1-yl)acetic acid

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Compound of Interest

Compound Name: 2-(4-Oxopiperidin-1-yl)acetic acid

Cat. No.: B2376667

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-(4-Oxopiperidin-1-yl)acetic acid**

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(4-Oxopiperidin-1-yl)acetic acid** (CAS No. 218772-96-4). As a pivotal building block in medicinal chemistry, particularly for the development of therapeutics targeting neurological disorders, a thorough understanding of its characteristics is essential for researchers, chemists, and drug development professionals.[1] This document consolidates critical data including structural identifiers, physicochemical properties, spectroscopic signatures, and safety protocols. Furthermore, it offers detailed, field-proven experimental methodologies for the determination of key parameters like pKa and solubility, grounding theoretical data in practical application.

Compound Identification and Structure

Accurate identification is the foundation of all scientific work. **2-(4-Oxopiperidin-1-yl)acetic acid** is a heterocyclic compound featuring a piperidine ring functionalized with a ketone and an N-substituted acetic acid moiety.[2] These functional groups dictate its chemical behavior, reactivity, and potential as a scaffold in drug design.

Table 1: Core Compound Identifiers

Identifier	Value	Source
CAS Number	218772-96-4	[1] [2] [3]
Molecular Formula	C ₇ H ₁₁ NO ₃	[1] [2] [4]
Molecular Weight	157.17 g/mol	[1] [3]
IUPAC Name	2-(4-Oxopiperidin-1-yl)acetic acid	[2] [3]
SMILES	<chem>[H]OC(=O)CN1CCC(=O)CC1</chem>	[2] [4]
InChIKey	ZBUSEZWKXFKLCT-UHFFFAOYSA-N	[2] [3]
Common Synonyms	(4-oxo-1-piperidiny)acetic acid, 1-Piperidineacetic acid, 4-oxo-	[3] [5]
Related Compounds	2-(4-Oxopiperidin-1-yl)acetic acid hydrochloride (CAS: 1185300-59-7)	[6] [7]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence formulation, delivery, and pharmacokinetic profiles in drug development.

Table 2: Summary of Physical and Chemical Properties

Property	Value	Comments and Insights
Physical Form	Solid	[3]
Purity	Typically $\geq 95\%$	[1][3] Commercially available at high purity, suitable for most R&D applications.
Melting Point	Data not readily available	Requires experimental determination. Expected to be a relatively high-melting solid due to its zwitterionic potential and hydrogen bonding capabilities.
Boiling Point	Data not readily available	Likely to decompose upon heating before boiling under atmospheric pressure.
pKa	Data not readily available	The carboxylic acid group is expected to have a pKa in the range of 3-5. The piperidine nitrogen's basicity is attenuated by adjacent electron-withdrawing groups. See Section 4.1 for an experimental protocol.
Solubility	Data not readily available	As a carboxylic acid, solubility is expected to be pH-dependent. It is likely soluble in aqueous bases and polar organic solvents. The hydrochloride salt form exhibits higher aqueous solubility. See Section 4.2 for a determination protocol.

Storage	Store in a refrigerator or at room temperature, sealed and dry.[1][3] The hydrochloride salt should be stored under an inert atmosphere.[6]	Protect from moisture to prevent potential hydration or degradation.
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Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. Below are the anticipated spectral characteristics for **2-(4-Oxopiperidin-1-yl)acetic acid**, based on its molecular structure.

¹H NMR Spectroscopy (Proton NMR)

- δ 10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.
- δ ~3.5-4.0 ppm (singlet, 2H): Methylene protons of the acetic acid group (-N-CH₂-COOH). The singlet nature indicates no adjacent protons for coupling.
- δ ~2.8-3.2 ppm (triplet or multiplet, 4H): Methylene protons on the piperidine ring adjacent to the nitrogen atom (-N-CH₂-).
- δ ~2.4-2.7 ppm (triplet or multiplet, 4H): Methylene protons on the piperidine ring adjacent to the carbonyl group (-CH₂-C=O).

¹³C NMR Spectroscopy (Carbon NMR)

- δ ~170-175 ppm: Carbonyl carbon of the carboxylic acid (C=O).
- δ ~205-210 ppm: Carbonyl carbon of the ketone (C=O).
- δ ~55-60 ppm: Methylene carbon of the acetic acid group (-N-CH₂-COOH).
- δ ~50-55 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.
- δ ~40-45 ppm: Methylene carbons of the piperidine ring adjacent to the ketone.

Mass Spectrometry (MS)

For electrospray ionization (ESI), the compound is expected to be readily detected in both positive and negative ion modes.

- Positive Mode $[M+H]^+$: Expected $m/z \approx 158.076$
- Negative Mode $[M-H]^-$: Expected $m/z \approx 156.061$

Infrared (IR) Spectroscopy

- $\sim 2500\text{--}3300\text{ cm}^{-1}$ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
- $\sim 1710\text{--}1740\text{ cm}^{-1}$ (sharp, strong): C=O stretch from the ketone group.
- $\sim 1680\text{--}1710\text{ cm}^{-1}$ (sharp, strong): C=O stretch from the carboxylic acid dimer.
- $\sim 1150\text{--}1250\text{ cm}^{-1}$: C-N stretch.

Key Experimental Protocols

The following protocols are designed as self-validating systems, providing researchers with robust methods to determine critical physicochemical parameters.

Determination of pKa by Potentiometric Titration

Causality: The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. For a pharmaceutical intermediate, the pKa governs its solubility, absorption, and distribution. Potentiometric titration is a reliable and direct method to measure this value by monitoring pH changes upon the addition of a titrant.^{[8][9]} The pKa corresponds to the pH at which the acid is 50% ionized (the half-equivalence point).^[9]



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Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

- **Solution Preparation:** Accurately weigh approximately 15.7 mg of **2-(4-Oxopiperidin-1-yl)acetic acid** and dissolve it in 10 mL of deionized water to create a ~0.01 M solution. Maintain a constant ionic strength if required by adding a background electrolyte like 0.1 M KCl.
- **Titrant:** Use a standardized solution of 0.1 M NaOH as the titrant.
- **Apparatus Setup:** Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- **Titration:** Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
- **Data Analysis:** Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting sigmoidal curve will show a sharp inflection at the equivalence point.
- **pKa Calculation:** Determine the exact volume at the equivalence point (V_{eq}). The pKa is the pH value on the curve corresponding to the volume at the half-equivalence point ($V_{eq} / 2$).

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: Solubility is a crucial parameter that affects a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a reliable measure of the compound's intrinsic solubility (S_0).

Step-by-Step Methodology:

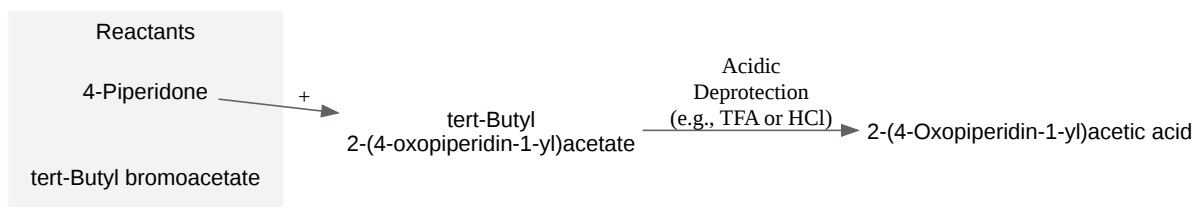
- **Preparation:** Add an excess amount of solid **2-(4-Oxopiperidin-1-yl)acetic acid** to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
- **Equilibration:** Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the analyte, e.g., PTFE).
- **Quantification:** Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
- **Result:** The measured concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Synthesis and Reactivity

Understanding the synthesis of a building block is key to its application and cost-effective use in larger-scale campaigns.

General Synthesis Pathway

A common and efficient route to synthesize this compound involves the N-alkylation of 4-piperidone with a protected haloacetic acid derivative, followed by deprotection. The use of a tert-butyl ester is advantageous as it can be selectively removed under acidic conditions.



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Caption: General synthesis pathway for the target compound.

A published method describes the synthesis of the tert-butyl ester intermediate by partitioning the reaction mixture between a saturated potassium carbonate solution and ether.[10] This basic workup neutralizes the hydrobromide byproduct and extracts the desired ester into the organic phase.

Applications in Drug Discovery

2-(4-Oxopiperidin-1-yl)acetic acid is not just a laboratory chemical; it is a strategically important intermediate in the pharmaceutical industry.

- **Scaffold for API Synthesis:** It serves as a key building block for creating more complex molecules.[1] Its bifunctional nature (ketone and carboxylic acid) allows for diverse chemical modifications.
- **Neurological Drug Development:** The piperidine scaffold is a common feature in centrally active agents. This compound is particularly utilized in the synthesis of potential drugs for conditions like anxiety, depression, and cognitive disorders, where modulation of neurotransmitter systems is the therapeutic goal.[1]

Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical.

Table 3: GHS Hazard Information

Category	Information	Source
Pictogram	GHS07 (Exclamation Mark)	[3]
Signal Word	Warning	[3]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3][11]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[12][13]

Handling Recommendations:

- Use only in a well-ventilated area, such as a chemical fume hood.[12]
- Avoid contact with skin, eyes, and clothing.[12]
- Wash hands thoroughly after handling.[12][14]
- Keep containers tightly closed when not in use.[14]
- Store in a cool, dry place away from incompatible materials.

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